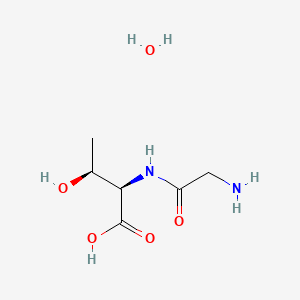

glycyl-d-threonine dihydrate

CAS No.:

Cat. No.: VC13819777

Molecular Formula: C6H14N2O5

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2O5 |

|---|---|

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate |

| Standard InChI | InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m0./s1 |

| Standard InChI Key | PRLZNCPKCDGZCN-DIAJRCDFSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O |

| SMILES | CC(C(C(=O)O)NC(=O)CN)O.O |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)CN)O.O |

Introduction

Structural and Chemical Properties

Molecular Architecture

Glycyl-D-threonine dihydrate has the molecular formula C₆H₁₆N₂O₆ and a molecular weight of 212.20 g/mol . Its IUPAC name, (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate, reflects its chiral centers at the threonine residue (D-configuration) and the hydroxyl group’s stereochemistry . The crystalline structure consists of orthorhombic unit cells stabilized by an extensive hydrogen-bonding network involving water molecules and peptide functional groups .

Key Structural Features:

-

Peptide Bond Geometry: Synchrotron-based charge density analysis (resolution: 0.38 Å) reveals bond critical points (BCPs) with electron density (ρ) values of ~1.8 eÅ⁻³ for covalent bonds and ~0.05 eÅ⁻³ for hydrogen bonds, consistent with Bader’s quantum theory of atoms in molecules (QTAIM) .

-

Hydrogen Bonding: N–H···O and O–H···O interactions dominate, with bond lengths ranging from 2.6–3.0 Å, contributing to lattice stability .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in water, DMF, DMSO | |

| pKa | 3.0 (carboxyl), 8.14 (amino) | |

| Stability | Stable at ≤15°C, hygroscopic |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Glycyl-D-threonine dihydrate is synthesized via carbodiimide-mediated coupling:

-

Activation: Glycine’s carboxyl group is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

-

Condensation: The activated glycine reacts with D-threonine’s amino group under inert conditions (0–5°C, 12–24 hrs).

-

Crystallization: The crude product is recrystallized from aqueous ethanol to yield the dihydrate form .

Yield: ~60–75% after HPLC purification.

Industrial Manufacturing

Large-scale production employs automated peptide synthesizers with solid-phase techniques, followed by:

-

Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

-

Quality Control: NMR (¹H/¹³C), elemental analysis (N%: 12.8–13.4%), and titrimetry confirm ≥95% purity .

Chemical Reactivity and Derivatives

Reaction Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | β-Ketoamide derivatives |

| Reduction | NaBH₄ (MeOH) | Alcohol-functionalized peptides |

| Substitution | AcCl (pyridine) | N-Acetylated analogs |

Stability Under Hydrolysis

The peptide bond resists hydrolysis at pH 4–8 but cleaves under:

-

Acidic conditions (6M HCl, 110°C, 24 hrs): Yields glycine and D-threonine .

-

Enzymatic cleavage (peptidases): Limited due to D-amino acid configuration .

Applications in Scientific Research

Structural Biology

-

Crystallography: Serves as a model for studying peptide bond electron density and hydrogen-bonding motifs .

-

Molecular Dynamics: Simulations based on its structure inform protein folding mechanisms .

Biotechnology and Medicine

-

Enzyme Substrates: Acts as a substrate for L-threonine transaldolases (TTAs), facilitating β-hydroxy amino acid synthesis .

-

Antimicrobial Studies: Modulates amino acid transport in Salmonella typhimurium and E. coli, offering insights into antibiotic resistance .

Industrial Uses

-

Chiral Resolution: Resolves racemic mixtures via crystallization .

-

Analytical Standards: Quantifies peptide content in HPLC and mass spectrometry .

Biological Activity and Mechanism

Cellular Interactions

-

Amino Acid Transport: Competes with L-threonine uptake in bacterial mutants, altering metabolic flux .

-

Enzyme Modulation: Binds to TTAs, forming a glycyl-quinonoid intermediate critical for retro-aldol reactions .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume